REACTION_CXSMILES
|
OS(O)(=O)=O.C([NH:9][C:10]1[CH:18]=[C:17]([O:19][CH2:20][CH3:21])[C:16]([N+:22]([O-:24])=[O:23])=[CH:15][C:11]=1C(O)=O)(=O)C.[OH-].[NH4+]>O>[CH2:20]([O:19][C:17]1[CH:18]=[C:10]([CH:11]=[CH:15][C:16]=1[N+:22]([O-:24])=[O:23])[NH2:9])[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=O)O)C=C(C(=C1)OCC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
111 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
, the mixture was poured unto ice
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed several time with 500 ml portions of water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted several times with warm ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The extracts were filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(N)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.8 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |